molecular formula C7H9N3O2S2 B12927512 (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal

(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal

Katalognummer: B12927512
Molekulargewicht: 231.3 g/mol
InChI-Schlüssel: VSNSPNCWKIGSPT-YHYXMXQVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal is a complex organic compound characterized by the presence of a thiadiazole ring and an oxime functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the thiadiazole ring suggests that it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their antimicrobial and anticancer activities.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and oxime group are key functional groups that contribute to its activity. These interactions can modulate biological pathways, leading to various effects depending on the specific target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)propanal
  • (Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)pentanal

Uniqueness

(Z)-3-((((5-Methyl-1,3,4-thiadiazol-2-yl)thio)oxy)imino)butanal is unique due to its specific combination of functional groups and the length of its carbon chain. This uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.

Eigenschaften

Molekularformel

C7H9N3O2S2

Molekulargewicht

231.3 g/mol

IUPAC-Name

(3Z)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyloxyimino]butanal

InChI

InChI=1S/C7H9N3O2S2/c1-5(3-4-11)10-12-14-7-9-8-6(2)13-7/h4H,3H2,1-2H3/b10-5-

InChI-Schlüssel

VSNSPNCWKIGSPT-YHYXMXQVSA-N

Isomerische SMILES

CC1=NN=C(S1)SO/N=C(/C)\CC=O

Kanonische SMILES

CC1=NN=C(S1)SON=C(C)CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.